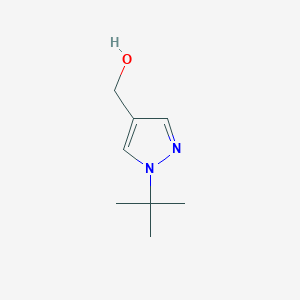
(1-tert-butyl-1h-pyrazol-4-yl)methanol
Cat. No. B2561555
Key on ui cas rn:
861135-89-9
M. Wt: 154.213
InChI Key: LLFDPQHSIQKDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07846956B2
Procedure details


0.77 g of (1-t-butyl-1H-pyrazol-4-yl)methanol was dissolved in 25 ml of dichloromethane, and 1.7 ml of thionyl chloride was added. The mixture was stirred at room temperature for 5 hours. Thereafter, the reaction mixture was concentrated under reduced pressure to obtain 1.12 g of 1-t-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:5]1[CH:9]=[C:8]([CH2:10]O)[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:14])=O>ClCCl>[ClH:14].[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][Cl:14])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.77 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1)CO
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Thereafter, the reaction mixture was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)(C)(C)N1N=CC(=C1)CCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.12 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
